molecular formula C15H13N3O4 B2969268 3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034240-37-2

3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2969268
CAS RN: 2034240-37-2
M. Wt: 299.286
InChI Key: GOEXDCDTBWBWKO-UHFFFAOYSA-N
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Description

“3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The structure of “this compound” includes a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Corrosion Inhibition Applications

One study delves into the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds were synthesized through 1,3-dipolar cycloaddition reactions and tested for their corrosion prevention efficiencies in acidic and mineral oil mediums. The best inhibition was generally observed at 50 ppm inhibitor concentration in the acidic medium, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008) Yıldırım & Cetin, 2008.

Reactivity and Synthetic Applications

Research has been conducted on the reactivity of 1,3-dipoles with this compound, leading to the synthesis of pyrroline and pyrrolidine derivatives. These processes involve photochemical generation from precursors, demonstrating the compound's utility in creating diverse chemical structures through ring opening, loss of SO2, and hydrogenation, offering pathways to novel nitrile and ethoxy derivatives (Fischer & Schneider, 1983) Fischer & Schneider, 1983.

Another aspect of scientific research is the asymmetric synthesis of 2-substituted and 2,5-disubstituted pyrrolidines from related precursors. Novel chiral pyrrolidine synthons react with various organometallic reagents, highlighting the compound's importance in stereoselective synthesis (Katritzky et al., 1999) Katritzkyetal.,1999Katritzky et al., 1999.

Novel Compound Creation and Characterization

Further investigations include the synthesis and characterization of novel compounds, such as polyimides derived from pyridine-containing aromatic dianhydride monomers. These studies explore the properties of materials created from similar chemical structures, focusing on their solubility, thermal stability, and mechanical properties, which could be relevant for materials science applications (Wang et al., 2006) Wangetal.,2006Wang et al., 2006.

Future Directions

The future directions for “3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile” and similar compounds could involve further optimization to improve their biological activity . The pyrrolidine scaffold is a versatile structure in drug discovery, and continued research in this area could lead to the development of new compounds with different biological profiles .

properties

IUPAC Name

3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c16-7-10-2-1-3-11(6-10)14(20)17-5-4-12(8-17)18-13(19)9-22-15(18)21/h1-3,6,12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEXDCDTBWBWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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